Product packaging for 2,3-Bis(trifluoromethyl)nitrobenzene(Cat. No.:CAS No. 1978-06-9)

2,3-Bis(trifluoromethyl)nitrobenzene

Cat. No.: B1339213
CAS No.: 1978-06-9
M. Wt: 259.1 g/mol
InChI Key: KQLZVFGJPNEGOH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are a cornerstone of modern chemical research, with their influence spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comresearchgate.net The introduction of fluorine atoms into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence imparts unique characteristics to organic compounds. numberanalytics.com

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (485 kJ mol⁻¹ vs. 416 kJ mol⁻¹), which often leads to increased thermal and metabolic stability in fluorinated molecules. chimia.ch This enhanced stability is a highly desirable trait, particularly in the development of pharmaceuticals, as it can lead to drugs with longer half-lives and improved bioavailability. chimia.ch Furthermore, the incorporation of fluorine can modify the electronic properties of an aromatic ring, typically making it more electron-deficient due to fluorine's strong inductive effect. numberanalytics.comresearchgate.net This electronic perturbation can influence the molecule's reactivity and its ability to interact with biological targets. chimia.ch

In medicinal chemistry, fluorinated aromatics are integral to numerous successful drugs, including antibiotics, anticancer agents, and antidepressants. numberanalytics.comnumberanalytics.com In materials science, these compounds are used to create advanced polymers, such as polytetrafluoroethylene (PTFE), and materials for organic light-emitting diodes (OLEDs), valued for their chemical resistance and specific optical properties. numberanalytics.comnbinno.com The strategic placement of fluorine can fine-tune a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. chimia.ch

The Pervasive Role of Nitroaromatic Systems in Synthetic Chemistry and Allied Disciplines

Nitroaromatic compounds are a vital class of industrial chemicals that serve as fundamental building blocks and versatile intermediates in organic synthesis. nih.govresearchgate.net Their importance stems from the unique chemical properties of the nitro group (–NO₂). The nitro group is one of the strongest electron-withdrawing groups, a characteristic that significantly influences the reactivity of the aromatic ring to which it is attached. nih.govscielo.br This electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a key reaction in the synthesis of many complex molecules. researchgate.netscielo.br

The versatility of nitroaromatics is further demonstrated by the reactivity of the nitro group itself. It can be readily reduced to a variety of other nitrogen-containing functional groups, most importantly the amino group (–NH₂). researchgate.netjsynthchem.com The reduction of nitroaromatics to aromatic amines is a crucial transformation, as anilines are precursors to a vast array of products, including dyes, pharmaceuticals, agrochemicals, and polymers. jsynthchem.comnumberanalytics.com

Consequently, nitroaromatic compounds are foundational materials in the production of numerous commercial products. They are used as starting materials for explosives like 2,4,6-trinitrotoluene (B92697) (TNT), pesticides, and a wide range of pharmaceuticals, such as analgesics and antipsychotics. nih.govnumberanalytics.com The synthesis of nitroaromatics is typically achieved through the direct nitration of an aromatic ring using a mixture of nitric and sulfuric acids, a fundamental reaction in organic chemistry. nih.gov

Positioning of 2,3-Bis(trifluoromethyl)nitrobenzene within the Spectrum of Perfluorinated and Nitroaromatic Chemical Entities

This compound is a specialized molecule that embodies the combined electronic effects of both its fluorinated and nitroaromatic components. The presence of not one, but two trifluoromethyl (–CF₃) groups, in addition to the nitro group, makes the aromatic ring exceptionally electron-deficient. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. When combined with the potent electron-withdrawing nature of the nitro group, the result is a highly activated substrate for nucleophilic aromatic substitution reactions.

The specific arrangement of the substituents in this compound is also significant. The placement of two bulky trifluoromethyl groups adjacent to each other (the ortho position) introduces considerable steric hindrance. This, along with their placement relative to the nitro group, would be expected to direct the regioselectivity of chemical reactions involving the aromatic ring.

This compound serves as a valuable research chemical and building block for synthesizing more complex fluorinated molecules. scbt.com Its unique electronic and steric profile makes it an interesting subject for studies in physical organic chemistry and a potentially useful intermediate for creating novel materials or biologically active compounds where high electron deficiency is a desired feature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F6NO2 B1339213 2,3-Bis(trifluoromethyl)nitrobenzene CAS No. 1978-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZVFGJPNEGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568224
Record name 1-Nitro-2,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-06-9
Record name 1-Nitro-2,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Bis Trifluoromethyl Nitrobenzene and Analogous Isomers

Advanced Synthetic Routes Incorporating Trifluoromethyl and Nitro Moieties

Beyond direct nitration, advanced synthetic methods allow for the construction of bis(trifluoromethyl)nitrobenzenes by forming carbon-trifluoromethyl bonds on nitroaromatic precursors or by introducing the nitro group via alternative pathways.

Copper-mediated trifluoromethylation has emerged as a powerful tool for introducing CF₃ groups into aromatic rings. beilstein-journals.orgnih.gov These methods often involve the reaction of an aryl halide with a trifluoromethyl source in the presence of a copper catalyst or reagent. researchgate.netrsc.org The "CuCF₃" species can be generated from various precursors and can effectively trifluoromethylate aryl iodides and activated aryl bromides. organic-chemistry.org

This strategy can be applied to the synthesis of bis(trifluoromethyl)nitrobenzene isomers. For example, one reported synthesis of 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) involves the reaction of 4-chloro-3-nitrobenzotrifluoride (B52861) with a trifluoromethyl-copper species. google.com In this approach, a pre-existing aromatic ring already containing one nitro group and one trifluoromethyl group is further functionalized by the introduction of a second CF₃ group, thereby avoiding the harsh conditions of direct nitration on a highly deactivated ring. This highlights the utility of transition metal-catalyzed reactions in synthesizing highly functionalized and electronically demanding molecules.

The strong electron-withdrawing properties of the nitro and trifluoromethyl groups in compounds like 3,5-bis(trifluoromethyl)nitrobenzene (B146736) make them potent oxidants, particularly in photochemical reactions. researchgate.net Recent research has demonstrated that photoexcited nitroarenes can act as versatile anaerobic oxidants for a range of organic transformations. organic-chemistry.orgchemrxiv.orgacs.org

Under visible-light irradiation, nitroarenes such as 3,5-bis(trifluoromethyl)nitrobenzene can promote the oxidation of alcohols to ketones and amines to imines through a double hydrogen atom transfer (HAT) mechanism. organic-chemistry.orgchemrxiv.orgnih.gov Furthermore, they can facilitate the oxidation of aldehydes and imines to carboxylic acids and amides, respectively, via successive HAT and oxygen atom transfer (OAT) events. organic-chemistry.orgchemrxiv.org The high efficiency of 3,5-bis(trifluoromethyl)nitrobenzene in these transformations is attributed to its favorable electronic properties. chemrxiv.org While this is an application of the molecule rather than a direct synthesis of it, it represents an advanced strategic use that is a direct consequence of its chemical structure, which is achieved through the synthetic methodologies discussed. This reactivity opens new avenues for using these compounds as reagents in sustainable and mild oxidation protocols.

Nucleophilic Aromatic Substitution Routes for Fluorinated Nitrobenzene (B124822) Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of fluorinated nitrobenzenes, the nitro (NO₂) group and trifluoromethyl (CF₃) groups are potent electron-withdrawing substituents that activate the benzene (B151609) ring towards nucleophilic attack. wikipedia.org This activation facilitates the displacement of a leaving group, typically a halide like fluoride (B91410), by a nucleophile. The fluoride ion is an effective leaving group in these activated systems. wikipedia.org

The SNAr mechanism generally proceeds through a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is influenced by the electrophilicity of the aromatic ring, with a higher degree of activation leading to faster substitution. mdpi.com

Research has demonstrated the application of SNAr in synthesizing various derivatives from fluoronitrobenzene precursors. For instance, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline can be synthesized from 1-fluoro-2-nitrobenzene (B31998) and (3,5-bis(trifluoromethyl)phenyl)methanamine in the presence of potassium carbonate in anhydrous DMF, achieving a 98% yield after 72 hours at room temperature. mdpi.com Similarly, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) has been studied under various temperature and pressure conditions in a continuous flow system. researchgate.net These reactions are crucial in medicinal and agrochemical industries for building molecular complexity. nih.govnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
SubstrateNucleophileConditionsProductYieldReference
1-Fluoro-2-nitrobenzene(3,5-bis(trifluoromethyl)phenyl)methanamineK₂CO₃, Anhydrous DMF, 25°C, 72hN-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline98% mdpi.com
4-Fluoro-1-nitrobenzenePyrrolidineTHF, Various Temps/Pressures (Flow)N-(4-nitrophenyl)pyrrolidineN/A researchgate.net
4-NitrochlorobenzenePotassium Fluoride (KF)Halex Process4-FluoronitrobenzeneN/A wikipedia.org
3,5-bis(trifluoromethyl)aniline1-Fluoro-2-nitrobenzeneK₂CO₃, NaOH, Anhydrous DMF, 25°C, 72hN,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)anilineN/A mdpi.com

Scalable Electrochemical Reduction Pathways for Nitrobenzotrifluorides

Electrochemical methods offer a robust and scalable alternative for the reduction of nitroarenes. A notable application is the synthesis of 3-trifluoromethylanilines from their corresponding nitrobenzotrifluoride precursors. acs.org This agent-free conversion can be scaled beyond the decagram level, demonstrating its industrial viability. The process involves the cathodic conversion of nitroarenes in a sulfuric acid/methanolic medium. acs.org

During the reduction, the sulfuric acid facilitates the formation of 3-trifluoromethylanilinium bisulfates, which precipitate out of the reaction mixture. acs.org This precipitation simplifies downstream processing and product isolation. The methodology has been successfully translated from a small-scale batch setup to a continuous flow electrolysis system, enabling the production of up to 107 grams of the target compound in a single run. acs.org

The versatility of this electrochemical approach has been demonstrated across a range of substrates. In total, eight different 3-trifluoromethylnitrobenzenes were found to be suitable for the batch process, with six of these successfully adapted to flow conditions. acs.org This method avoids the need for expensive transition metal catalysts and can be operated at ambient temperatures, offering significant advantages over traditional reduction techniques. researchgate.net

Table 2: Substrate Scope for Electrochemical Reduction of Nitrobenzotrifluorides
SubstrateProcess TypeProductKey FeatureReference
3-TrifluoromethylnitrobenzeneBatch & Flow3-TrifluoromethylanilineScalable to 107 g per run in flow acs.org
Various substituted 3-trifluoromethylnitrobenzenesBatchCorresponding 3-trifluoromethylanilinesBroad substrate scope (8 examples) acs.org
Various substituted 3-trifluoromethylnitrobenzenesFlowCorresponding 3-trifluoromethylanilinesSuccessful translation to flow (6 examples) acs.org

Process Optimization and Industrial Production Considerations

The industrial production of fluorinated nitrobenzenes requires careful optimization of reaction parameters to maximize yield and purity while ensuring cost-effectiveness and safety. For syntheses involving halogen exchange fluorination, such as the conversion of p-chloronitrobenzene to p-fluoronitrobenzene, key factors include the choice of fluorinating agent, catalyst, solvent, temperature, and reaction time. researchgate.net

Studies have shown that using highly active potassium fluoride as the fluorinating agent and tetramethylammonium (B1211777) chloride as a phase transfer catalyst in a DMF solvent can achieve high conversion and yield. researchgate.net For example, a conversion rate of 97.86% and a yield of 91.58% were obtained after reacting for 15 hours at 150°C with a 1.75 molar equivalent of potassium fluoride. researchgate.net

For the synthesis of bis(trifluoromethyl)nitrobenzene isomers, the nitration of bis(trifluoromethyl)benzene is a common route. The production of 2,5-bis(trifluoromethyl)nitrobenzene from 1,4-bis(trifluoromethyl)benzene (B1346883) can be optimized by controlling the concentration of sulfuric acid. Using sulfuric acid with a concentration of 91 to 100 mass % or fuming sulfuric acid with a sulfur trioxide concentration up to 20 mass % serves to moderate the reaction and prevent side reactions like sulfonation, leading to higher yields. google.comgoogle.com One optimized process reported a 58.0% yield by adding 1,4-bis(trifluoromethyl)benzene to a mixed acid solution. google.com

Modern industrial chemistry is increasingly adopting continuous flow technology and microreactors to enhance safety, improve mixing, and reduce waste. acs.orgresearchgate.net Continuous flow nitration allows for better temperature control of the highly exothermic reaction and significantly reduces reaction times—from hours in a batch reactor to seconds or minutes in a microreactor. researchgate.net This approach not only improves efficiency but also provides a safer and more stable manufacturing process for valuable intermediates like fluorinated nitrobenzenes. acs.orgresearchgate.net

Table 3: Optimized Parameters for Fluorinated Nitrobenzene Synthesis
ProcessSubstrateKey ParametersResultReference
Halogen Exchange Fluorinationp-ChloronitrobenzeneKF (1.75 eq.), Tetramethylammonium chloride (4.5%), DMF, 150°C, 15h91.58% Yield researchgate.net
Nitration1,4-Bis(trifluoromethyl)benzeneNitric acid in 91-100% H₂SO₄ or fuming H₂SO₄ (≤20% SO₃)58.0% Yield google.com
Continuous Flow NitrationTrifluoromethoxybenzeneMicrochannel reactor, optimized temp, residence time, H₂SO₄ strengthImproved conversion and selectivity acs.org
Continuous Flow NitrationMesityleneMicroreactor, reduced H₂SO₄ consumption (7.6x), 60s reaction timeReduced waste and time vs. batch researchgate.net

Mechanistic Investigations of 2,3 Bis Trifluoromethyl Nitrobenzene Reactivity

Electronic Effects of Trifluoromethyl and Nitro Groups on Aromatic Ring Reactivity

The trifluoromethyl (-CF3) and nitro (-NO2) groups are potent electron-withdrawing groups (EWGs) that significantly decrease the electron density of the aromatic ring. vaia.comnumberanalytics.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution. numberanalytics.comlibretexts.org

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. wikipedia.orgic.ac.uk This effect is transmitted through the sigma (σ) bonds, pulling electron density away from the aromatic ring. ic.ac.uk Unlike many other substituents, the -CF3 group does not have a significant resonance effect because it lacks lone pairs or π orbitals that can overlap with the ring's π system. wikipedia.orgic.ac.uk

The nitro group withdraws electron density through both a strong inductive effect (-I), owing to the electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M or -R). numberanalytics.comminia.edu.eg The resonance effect delocalizes the π-electrons of the ring onto the nitro group, creating positive charges at the ortho and para positions.

In 2,3-bis(trifluoromethyl)nitrobenzene, the cumulative effect of two -CF3 groups and one -NO2 group renders the aromatic ring exceptionally electron-poor. This extreme electron deficiency is the primary driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Comparison of Electronic Effects
Substituent GroupInductive Effect (-I)Resonance Effect (-M/-R)Overall Effect on Ring
Trifluoromethyl (-CF3)Strongly withdrawingNegligibleStrongly deactivating
Nitro (-NO2)Strongly withdrawingStrongly withdrawingStrongly deactivating

Reductive Transformations of the Nitro Moiety

The nitro group is readily susceptible to reduction, providing a synthetic pathway to amino derivatives and other nitrogen-containing compounds. This transformation is fundamental in organic synthesis and can be achieved through various methods.

The conversion of the nitro group in this compound to an amino group (-NH2) can be accomplished using well-established reduction protocols.

Catalytic Hydrogenation is a common and often high-yielding method. It involves treating the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). masterorganicchemistry.comcommonorganicchemistry.com This method is generally clean, but care must be taken as it can also reduce other functional groups. commonorganicchemistry.com

Metal-Acid Mediated Reduction offers an alternative route. This classic method employs a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comacs.orgacs.org These reactions proceed via single electron transfers from the metal to the nitro group. acsgcipr.org While effective, these methods often require a stoichiometric amount of metal and a final basic workup to liberate the free amine from its protonated salt form. acs.orgacs.org

Table 2: Common Methods for Nitro Group Reduction
MethodReagentsGeneral Conditions
Catalytic HydrogenationH₂, Pd/C or PtO₂Pressurized H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate)
Metal-Acid ReductionFe/HCl, SnCl₂/HCl, Zn/AcOHAqueous or alcoholic solvent, often requires heating

The reduction of a nitro group to an amine is not a single step but a six-electron process that proceeds through several distinct intermediates. nih.gov The generally accepted pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) species.

Nitroarene (Ar-NO₂) to Nitrosoarene (Ar-N=O): The initial two-electron reduction converts the nitro group to a nitroso group. nih.govorientjchem.org

Nitrosoarene (Ar-N=O) to Hydroxylamine (Ar-NHOH): A further two-electron reduction yields the corresponding N-arylhydroxylamine. nih.govorientjchem.org

Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): The final two-electron reduction involves the cleavage of the N-O bond to form the aniline (B41778) derivative. acs.orgnih.gov

Under typical reduction conditions, the nitroso and hydroxylamine intermediates are highly reactive and are consumed as they are formed. nih.gov The reduction of the nitroso group is often significantly faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect or isolate during the course of the reaction. nih.govtaylorfrancis.com However, their existence is supported by numerous mechanistic studies and the deliberate synthesis and subsequent reduction of these species. orientjchem.orggla.ac.uk

Reductive cyclization is a powerful strategy for synthesizing nitrogen-containing heterocyclic compounds. acs.orgnih.gov This process involves the reduction of a nitro group to an amine, which then undergoes an intramolecular reaction with another functional group, typically located at the ortho position. nih.govfigshare.com

While this compound itself lacks a second functional group for direct intramolecular cyclization, its reduction product, 2,3-bis(trifluoromethyl)aniline (B3133034) , serves as a key precursor for such reactions. For example, the reaction of an ortho-amino aniline derivative with aldehydes or carboxylic acids is a standard method for constructing the benzimidazole (B57391) ring system. researchgate.nettandfonline.comorganic-chemistry.orgrsc.org A general scheme for this type of transformation involves the in-situ reduction of a suitable ortho-substituted nitroarene, followed by condensation and cyclization to form the heterocyclic product. tandfonline.com This strategy highlights the synthetic utility of the nitro group as a masked amino functionality, enabling the construction of complex molecular architectures.

Oxidative Transformations and Their Impact on Trifluoromethyl Groups

Detailed studies focusing specifically on the oxidative transformations of this compound and the direct impact on its trifluoromethyl (CF3) groups are not readily found in the surveyed literature. Generally, the nitroaromatic core is resistant to oxidation due to the electron-withdrawing nature of the nitro and trifluoromethyl groups, which deactivates the aromatic ring towards electrophilic attack.

However, insights can be drawn from the behavior of related compounds. For instance, the oxidation of substituted nitroarenes often involves reactions of other functional groups on the aromatic ring rather than the nitro group or the ring itself under typical conditions. In compounds with benzylic positions, oxidation at these sites is a common transformation. For this compound, which lacks such reactive sites, oxidative transformation would require harsh conditions.

The trifluoromethyl group is known for its high stability and is generally inert to oxidative degradation. The carbon-fluorine bond is exceptionally strong, making the CF3 group a robust substituent in many chemical environments. Oxidative cleavage of a C-CF3 bond is a challenging transformation and typically requires specialized reagents or reaction conditions that are not commonly encountered in standard oxidative processes. While the concept of oxidative trifluoromethylation exists, this involves the introduction of a CF3 group to a molecule, rather than the oxidation of a pre-existing one. nih.gov

Novel oxidation-reduction reactions have been observed in strong acids like trifluoromethanesulfonic acid, where a nitro group can act as an oxidant. For example, 2-chloro-1,3-dimethylbenzene (B1203680) reacts with p-dinitrobenzene in trifluoromethanesulfonic acid, leading to the reduction of the nitro group to an amino group. rsc.orgrsc.org It is plausible that under similarly strong acidic and oxidative conditions, this compound could undergo complex reactions, though specific studies are lacking.

Elucidation of Structure-Reactivity Relationships and Reaction Pathways

A detailed elucidation of the structure-reactivity relationships and specific reaction pathways for this compound is not available in the current body of scientific literature. However, general principles of physical organic chemistry allow for predictions of its reactivity.

The presence of three strong electron-withdrawing groups (one nitro and two trifluoromethyl) on the benzene (B151609) ring renders the aromatic system highly electron-deficient. This has several predictable consequences for its reactivity:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring should make it highly susceptible to SNAr reactions, provided a suitable leaving group is present on the ring. For this compound itself, there is no leaving group, but if a derivative with, for example, a halogen at one of the other positions were used, it would be expected to be very reactive towards nucleophiles.

Electrophilic Aromatic Substitution (SEAr): Conversely, the compound would be extremely deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be exceedingly difficult to achieve.

Reduction of the Nitro Group: The nitro group can be reduced to an aniline. The resulting 2,3-bis(trifluoromethyl)aniline would be a valuable synthetic intermediate. The electron-withdrawing trifluoromethyl groups would decrease the basicity of the resulting amino group compared to aniline.

Influence of Trifluoromethyl Groups: The two adjacent trifluoromethyl groups create significant steric hindrance around the nitro group and the C2-C3 bond of the benzene ring. This steric crowding could influence the regioselectivity of reactions involving the aromatic ring or the nitro group.

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in catalyst development, for example in Schreiner's thiourea (B124793) catalyst, due to the strong electron-withdrawing nature of the CF3 groups which enhances hydrogen bond donating ability. rsc.org This highlights the profound electronic impact of multiple trifluoromethyl groups on a phenyl ring, a feature that is certainly also present in the 2,3-isomer.

While these general principles provide a framework for understanding the likely reactivity of this compound, specific mechanistic studies and detailed reaction pathways have yet to be reported.

Derivatization Strategies and Comprehensive Functionalization of 2,3 Bis Trifluoromethyl Nitrobenzene

Functionalization Pathways via Nitro Group Manipulations

The nitro group is the most reactive site on the 2,3-bis(trifluoromethyl)nitrobenzene ring and serves as the primary handle for its derivatization. Its transformations are well-established and provide reliable entry points to a wide range of other functional groups.

The most significant and widely utilized manipulation of the nitro group is its reduction to a primary amine. This transformation converts the strongly electron-withdrawing and deactivating nitro group into an electron-donating and activating amino group, fundamentally altering the chemical reactivity of the aromatic ring. This reduction is typically achieved with high efficiency using various established methods, such as catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). The resulting product, 2,3-bis(trifluoromethyl)aniline (B3133034), is a critical intermediate for further functionalization.

Other, more advanced manipulations of the nitro group can also be envisioned. Nucleophilic aromatic substitution (NAS) reactions, where the nitro group is displaced by a nucleophile, are a known process for some substituted nitrobenzenes. However, this is less common than the displacement of a halide and typically requires specific activating groups and strong nucleophiles. Another pathway is cine-substitution, where a nucleophile attacks an adjacent, un-substituted carbon, leading to the eventual elimination of the nitro group. These pathways, while less common than reduction, offer potential routes for direct C-C or C-heteroatom bond formation.

Introduction of Diverse Chemical Functionalities for Advanced Synthesis

The conversion of this compound to 2,3-bis(trifluoromethyl)aniline is the gateway to introducing a vast array of chemical functionalities. The resulting aniline (B41778) is a versatile precursor for numerous advanced synthetic intermediates.

One of the most powerful methods to diversify the functionality of the aniline is through the formation of a diazonium salt. Treatment of 2,3-bis(trifluoromethyl)aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields the corresponding diazonium salt. This intermediate is highly reactive and does not need to be isolated. It can be immediately subjected to a variety of transformations, most notably Sandmeyer and related reactions, to introduce a wide range of substituents onto the aromatic ring in place of the original amino group. These include:

Halogens: Introduction of -Cl, -Br, and -I.

Nitriles: Introduction of -CN, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Hydroxyl group: Formation of a phenol (B47542) (-OH).

Furthermore, the amino group of 2,3-bis(trifluoromethyl)aniline can readily undergo acylation reactions with acid chlorides or anhydrides to form stable amide bonds, a common linkage in pharmaceuticals. It can also participate in condensation reactions to form various heterocyclic structures.

Regioselective Derivatization Approaches for Targeted Molecular Design

Achieving regioselectivity is crucial for the efficient synthesis of targeted molecular designs. In this compound, the regiochemical outcome of any substitution on the aromatic ring is dictated by the powerful and combined directing effects of the three existing substituents.

For electrophilic aromatic substitution (EAS), all three groups (one NO₂ and two CF₃) are strongly deactivating and are meta-directors. This extreme deactivation makes EAS reactions very difficult to perform on this substrate. However, if a reaction were forced, the directing effects would guide the incoming electrophile. The available positions for substitution are C4, C5, and C6. The C5 position is meta to the nitro group and para to one CF₃ group, making it the most likely, though still highly disfavored, site for electrophilic attack.

Conversely, for nucleophilic aromatic substitution (NAS), the nitro and trifluoromethyl groups are strongly activating and ortho/para-directing. The parent compound, this compound, lacks a suitable leaving group for a standard NAS reaction. However, if a derivative, such as a 4-halo-2,3-bis(trifluoromethyl)nitrobenzene, were used, the substitution would be highly favored at the C4 position due to the combined ortho and para activating effects of the electron-withdrawing groups.

Table 1: Regiochemical Directing Effects of Substituents for Aromatic Substitution

Reaction Type Substituent Effect on Ring Directing Influence
Electrophilic Aromatic Substitution (EAS) -NO₂ Strongly Deactivating Meta
Electrophilic Aromatic Substitution (EAS) -CF₃ Strongly Deactivating Meta
Nucleophilic Aromatic Substitution (NAS) -NO₂ Strongly Activating Ortho, Para

Strategic Utilization as a Building Block in Complex Molecular Architectures

Due to the synthetic versatility unlocked by the manipulation of its nitro group, this compound is a strategic building block for constructing complex molecules, particularly those intended for pharmaceutical or agrochemical applications. Its primary role is as a synthetic precursor to 2,3-bis(trifluoromethyl)aniline.

This key aniline intermediate can be incorporated into larger molecular scaffolds. For example, it can serve as a foundational component for the synthesis of various heterocycles. Condensation of the aniline with dicarbonyl compounds or their equivalents can lead to the formation of benzimidazoles, quinolines, or other fused ring systems that are prevalent in medicinal chemistry. The unique electronic properties and steric profile of the 2,3-bis(trifluoromethyl)phenyl moiety can be used to fine-tune the biological activity and pharmacokinetic properties of the final complex molecule.

The diverse functionalities that can be introduced via the diazonium salt intermediate further expand its utility. For instance, the corresponding phenol can be used in etherification reactions, or the aryl halides can participate in a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form complex biaryl structures or introduce unsaturated side chains.

Table 2: Examples of Functional Groups and Scaffolds from 2,3-Bis(trifluoromethyl)aniline

Reagent(s) Functional Group/Scaffold Reaction Type
1. NaNO₂, HCl2. CuCN -CN (Nitrile) Sandmeyer Reaction
1. NaNO₂, HCl2. H₂O, Δ -OH (Phenol) Diazotization/Hydrolysis
Acetyl Chloride -NHC(O)CH₃ (Amide) Acylation
Phthalic Anhydride Phthalimide derivative Condensation

Advanced Spectroscopic Characterization of 2,3 Bis Trifluoromethyl Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,3-bis(trifluoromethyl)nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of the protons on the aromatic ring. The benzene (B151609) ring in this compound contains three protons. The powerful electron-withdrawing nature of both the nitro group and the two trifluoromethyl groups significantly deshields these aromatic protons, causing their signals to appear at a characteristically low field (downfield) in the spectrum.

The expected splitting pattern for the three adjacent protons (an ABC spin system) would be complex. The proton at the 5-position would likely appear as a triplet, being coupled to the protons at positions 4 and 6. The protons at positions 4 and 6 would each appear as a doublet of doublets. Furthermore, long-range coupling between the protons and the fluorine nuclei of the adjacent trifluoromethyl groups (⁴J H-F) can introduce additional fine splitting, further complicating the signals. In related trifluoromethylated nitroaromatic compounds, aromatic proton signals are consistently observed in the downfield region, often between δ 7.5 and 8.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: The following are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~8.2 - 8.5ddJ ≈ 8, 2 HzH-4
~7.8 - 8.1tJ ≈ 8 HzH-5
~8.0 - 8.3ddJ ≈ 8, 2 HzH-6

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the trifluoromethyl groups.

The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, and C-3) are expected to be significantly deshielded. The carbon bearing the nitro group (C-1) would appear at a very low field. The carbons attached to the trifluoromethyl groups (C-2 and C-3) will also be downfield and, crucially, will appear as quartets due to strong one-bond coupling (¹J C-F) with the three fluorine atoms. The carbons of the CF₃ groups themselves will also be observed as prominent quartets. In similar structures, such as 1,4-bis(trifluoromethyl)benzene (B1346883), the CF₃-bearing carbons show quartets with coupling constants (J) around 33 Hz. rsc.org The remaining aromatic carbons (C-4, C-5, C-6) will also exhibit splitting, albeit smaller, due to two- and three-bond couplings to fluorine (²J C-F, ³J C-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: The following are predicted values based on the analysis of structurally similar compounds.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~148 - 152s-C1-NO₂
~130 - 135q¹J C-F ≈ 275 HzC-CF₃ (at C2)
~128 - 133q¹J C-F ≈ 275 HzC-CF₃ (at C3)
~125 - 135q²J C-F ≈ 30-35 HzC2
~125 - 135q²J C-F ≈ 30-35 HzC3
~120 - 130mC4, C5, C6

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds. nih.gov Given that the two trifluoromethyl groups in this compound are in chemically non-equivalent environments (one is ortho to the nitro group, the other is meta), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of these signals are highly sensitive to the surrounding electronic environment. nih.gov The CF₃ group at the C-2 position, being ortho to the strongly withdrawing nitro group, would likely experience a different electronic effect compared to the CF₃ group at the C-3 position. Typically, trifluoromethyl groups on a benzene ring resonate in the region of δ -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edu The signals may appear as singlets if there is no significant coupling between the two CF₃ groups or to the aromatic protons. However, five-bond fluorine-fluorine coupling (⁵J F-F) through the aromatic ring is possible, which would result in more complex splitting patterns, such as quartets.

Because of its high sensitivity and the large chemical shift dispersion, ¹⁹F NMR is an excellent tool for reaction monitoring. beilstein-journals.org Any chemical transformation that alters the electronic character of the aromatic ring or the substituents will induce a noticeable shift in the ¹⁹F signals, allowing for precise tracking of reaction progress and yield determination. rsc.orgbeilstein-journals.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Note: The following are predicted values based on the analysis of structurally similar compounds.

Predicted Chemical Shift (δ, ppm vs CFCl₃)MultiplicityAssignment
~ -62 to -64s or qCF₃ at C2
~ -61 to -63s or qCF₃ at C3

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most characteristic bands are those from the nitro (NO₂) and trifluoromethyl (CF₃) groups.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong and easily identifiable stretching vibrations: an asymmetric stretch (νas) typically found in the 1560–1500 cm⁻¹ region and a symmetric stretch (νs) in the 1360–1330 cm⁻¹ region. researchgate.netnist.gov

Trifluoromethyl Group (CF₃) Vibrations: The C-F bonds of the trifluoromethyl groups produce very strong and complex absorption bands in the 1350–1100 cm⁻¹ range. These are often the most intense peaks in the spectrum.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring typically occur in the 1600–1450 cm⁻¹ range.

Table 4: Characteristic FT-IR Absorption Bands for this compound Note: These are typical frequency ranges for the specified functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
>3000Medium-WeakAromatic C-H Stretch
~1530StrongNO₂ Asymmetric Stretch
~1600-1450Medium-VariableAromatic C=C Stretch
~1350StrongNO₂ Symmetric Stretch
~1350-1100Very StrongC-F Stretching Modes

FT-Raman spectroscopy offers complementary information to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman spectroscopy measures scattering based on changes in polarizability. For this compound, certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Symmetrical vibrations, in particular, tend to produce strong Raman signals. Therefore, the symmetric stretch of the nitro group (~1350 cm⁻¹) is expected to be a prominent feature. The "ring breathing" mode of the substituted benzene ring, a symmetric expansion and contraction of the entire ring, is also a classic strong Raman band. The C-F stretching modes of the CF₃ groups are also readily observed in the Raman spectrum. researchgate.net This complementary nature allows for a more confident and complete assignment of the molecule's vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₈H₃F₆NO₂ and a monoisotopic molecular weight of approximately 259.01 g/mol . scbt.compharmaffiliates.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 259. The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of the nitro group constituents. nih.govresearchgate.net The presence of trifluoromethyl groups introduces additional fragmentation pathways.

Key expected fragmentation patterns for this compound include:

Loss of a Nitro Radical (•NO₂): A common and significant fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (mass = 46 u). nih.govresearchgate.net This would produce a prominent fragment ion at m/z 213.

Loss of a Nitric Oxide Radical (•NO): Following rearrangement, the molecular ion can expel a nitric oxide radical (mass = 30 u), yielding a fragment ion at m/z 229. researchgate.net This is another characteristic fragmentation for aromatic nitro compounds.

Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of a C-C bond can lead to the loss of a trifluoromethyl radical (mass = 69 u), resulting in a fragment ion at m/z 190.

Loss of Oxygen: A fragment corresponding to [M-O]⁺• at m/z 243 may also be observed. strath.ac.uk

Proposed Fragment Ionm/z (Value)Neutral Loss
[C₈H₃F₆NO₂]⁺• (Molecular Ion)259-
[C₈H₃F₆O]⁺243•NO
[C₈H₃F₆N]⁺•229O₂
[C₈H₃F₆]⁺213•NO₂
[C₇H₃F₃NO₂]⁺•190•CF₃

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available information, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic literature. However, the solid-state structure can be predicted based on the known structures of related substituted benzene derivatives. researchgate.net

The molecular structure would feature a planar benzene ring. Due to steric hindrance between the adjacent and bulky trifluoromethyl and nitro groups at the 2- and 3-positions, these substituents are likely to be twisted out of the plane of the aromatic ring. This twisting would be a compromise between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion.

The crystal packing would be governed by a combination of weak intermolecular interactions. Given the molecular structure, the following interactions are anticipated:

Weak Hydrogen Bonds: Weak C—H···O and C—H···F hydrogen bonds are expected to be significant structure-directing forces, connecting adjacent molecules into a three-dimensional network. researchgate.net

π–π Stacking: The electron-deficient nature of the aromatic ring, due to the three strongly electron-withdrawing groups, could facilitate offset π–π stacking interactions between the rings of neighboring molecules. researchgate.net

Predicted Crystallographic ParameterExpected Value / Feature
Crystal SystemLikely low symmetry (e.g., Monoclinic, Orthorhombic)
Molecular ConformationPlanar benzene ring with out-of-plane twisting of NO₂ and CF₃ groups.
Dominant Intermolecular ForcesWeak C—H···O and C—H···F hydrogen bonds; π–π stacking.
Packing MotifFormation of layers or herringbone patterns is possible.

Computational Chemistry and Theoretical Studies on 2,3 Bis Trifluoromethyl Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for determining the equilibrium geometries and energies of molecules like 2,3-bis(trifluoromethyl)nitrobenzene.

For this molecule, DFT calculations would be employed to find the lowest-energy conformation (optimized geometry). The presence of two adjacent, bulky trifluoromethyl (CF₃) groups and a nitro (NO₂) group on the benzene (B151609) ring is expected to induce significant steric strain. This strain would likely lead to the twisting of these substituent groups out of the plane of the benzene ring to minimize repulsive interactions. This is a common phenomenon observed in polysubstituted nitroaromatic compounds. For instance, in computational studies of pentakis(trifluoromethyl)nitrobenzene, the nitro group is forced out of the benzene ring's plane. researchgate.net Similarly, studies on 1,2,3-trichloro-4-nitrobenzene show distortions in the benzene ring from a perfect hexagon, with bond angles deviating from the ideal 120° due to substituent effects. globalresearchonline.net

The global minimum energy for the optimized structure can be precisely calculated, providing a measure of the molecule's thermodynamic stability. globalresearchonline.net DFT calculations would predict specific bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure.

Below is an illustrative table of expected geometric parameters for this compound, based on typical values for substituted benzenes.

ParameterExpected Value
C-N Bond Length~1.47 - 1.49 Å
N-O Bond Length~1.22 - 1.24 Å
C-C (ring) Bond Length~1.39 - 1.41 Å
C-CF₃ Bond Length~1.50 - 1.53 Å
C-F Bond Length~1.33 - 1.35 Å
O-N-O Bond Angle~123° - 125°
C-C-N Bond Angle~118° - 122°
C-C-C (ring) Bond Angle~118° - 122°

While DFT is excellent for ground-state properties, high-level ab initio methods are often required for an accurate description of electronically excited states and systems with strong electron correlation. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are particularly powerful for this purpose. researchgate.netnih.gov

For this compound, these methods would be crucial for studying its photochemistry and UV-Vis absorption spectrum. Nitroaromatic compounds are known for their complex electronic structures and multiple low-lying excited states. nih.gov CASSCF provides a robust reference wave function that includes the most important electronic configurations (static correlation), while MS-CASPT2 adds the remaining electron correlation effects (dynamic correlation) using perturbation theory. arxiv.org

A benchmark study on nitrobenzene (B124822) demonstrated that the MS-CASPT2//CASSCF approach yields excellent agreement between calculated vertical excitation energies and experimental data. researchgate.netnih.gov Applying these methods to this compound would allow for the accurate prediction of its electronic transitions, oscillator strengths (which relate to absorption intensity), and the nature of the excited states (e.g., n→π* or π→π* transitions).

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different potential values.

Negative Regions (Red/Yellow): These areas are rich in electrons and have a negative electrostatic potential. They are susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and have a positive electrostatic potential. They are prone to nucleophilic attack.

For this compound, the MEP map would be dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups. The most negative potential (red) would be localized on the oxygen atoms of the nitro group, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netdtic.mil The fluorine atoms of the CF₃ groups would also exhibit negative potential. Conversely, the hydrogen atoms on the aromatic ring and the region around the carbon backbone would show a positive potential (blue), indicating these as likely sites for nucleophilic attack. dtic.mil MEP analysis provides a clear, qualitative picture of the molecule's reactivity patterns. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer and Atomic Charges

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge distribution, bonding interactions, and charge delocalization within a molecule in detail. q-chem.com It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with intuitive chemical concepts. wisc.edu

For this compound, NBO analysis would provide several key insights:

Natural Atomic Charges: It calculates the charge distribution on each atom (Natural Population Analysis, NPA), offering a more reliable picture than other methods like Mulliken population analysis. q-chem.com Significant negative charges would be expected on the highly electronegative oxygen and fluorine atoms, while the nitrogen atom and the carbon atoms attached to the substituents would carry positive charges.

Intramolecular Charge Transfer: The analysis quantifies the delocalization of electron density from donor orbitals (e.g., the π-system of the benzene ring) to acceptor orbitals (e.g., the antibonding orbitals of the C-N and C-CF₃ bonds). This reveals the extent of intramolecular charge transfer, driven by the powerful electron-withdrawing NO₂ and CF₃ groups.

An illustrative table of expected NPA charges is presented below.

AtomExpected NPA Charge (a.u.)
O (in NO₂)-0.40 to -0.50
N (in NO₂)+0.60 to +0.75
F (in CF₃)-0.25 to -0.35
C (attached to NO₂)+0.10 to +0.20
C (attached to CF₃)+0.40 to +0.55
H (on ring)+0.20 to +0.30

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorptions)

Computational methods are routinely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net For this compound, this would allow for the assignment of specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the NO₂ group, C-F stretching modes, and various benzene ring vibrations. esisresearch.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, improving the agreement with experimental data. globalresearchonline.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide reliable predictions of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. semanticscholar.org These calculations are invaluable for confirming molecular structure by comparing theoretical shifts to experimental values.

UV-Vis Absorptions: The prediction of electronic absorption spectra (UV-Vis) requires the calculation of excited state energies. Time-dependent DFT (TD-DFT) is a common method for this purpose, though for complex systems like nitroaromatics, the more accurate MS-CASPT2 method (discussed in 6.1.2) may be necessary for reliable results. researchgate.net

An illustrative table of key predicted vibrational frequencies is shown below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
NO₂ Asymmetric Stretch1530 - 1560
NO₂ Symmetric Stretch1340 - 1370
C-F Stretch1100 - 1300
C-N Stretch1100 - 1120
Aromatic C-H Stretch3050 - 3150

Computational Modeling of Reaction Pathways, Transition States, and Kinetic Profiles

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. arxiv.org By mapping the potential energy surface (PES), researchers can model complete reaction pathways, identify intermediate species, and locate the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, this approach could be used to study various reactions, such as nucleophilic aromatic substitution. Computational modeling would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State: Using specialized algorithms to find the saddle point on the PES that connects reactants and products.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is the primary factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation traces the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Such studies provide a detailed, atomistic understanding of reaction mechanisms, regioselectivity, and kinetics, which is essential for designing new synthetic routes or understanding the molecule's degradation pathways. escholarship.orgmdpi.com

Research Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthon for the Preparation of Diverse Fluorinated Organic Compounds

In retrosynthetic analysis, a "synthon" is a conceptual fragment of a molecule used to assist in planning its synthesis. 2,3-Bis(trifluoromethyl)nitrobenzene is a versatile synthon, primarily due to the distinct reactivity of its functional groups. The two trifluoromethyl groups are exceptionally stable and strongly influence the electronic nature of the benzene (B151609) ring, while the nitro group serves as a key handle for a wide range of chemical transformations.

The most fundamental transformation is the reduction of the nitro group to an amine (NH₂), yielding 2,3-bis(trifluoromethyl)aniline (B3133034). This reaction is a gateway to a vast array of derivatives. The resulting aniline (B41778) can undergo numerous reactions common to aromatic amines, including diazotization, acylation, alkylation, and transition metal-catalyzed cross-coupling reactions.

Key Transformations of the Nitro Group:

TransformationReagents/ConditionsProduct Functional GroupSignificance
Reduction H₂, Pd/C; or Sn, HCl; or Fe, HClAmine (-NH₂)Precursor for amides, imines, diazonium salts, and heterocyclic compounds.
Diazotization NaNO₂, HCl (aq)Diazonium Salt (-N₂⁺Cl⁻)Versatile intermediate for introducing various substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
Acylation Acyl chloride, baseAmide (-NHCOR)Common linkage in pharmaceuticals and polymers.

The presence of the two adjacent CF₃ groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, providing another avenue for derivatization. This electronic modification is crucial for directing reactivity and synthesizing specifically substituted fluorinated compounds that would be difficult to access through other routes.

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The incorporation of trifluoromethyl groups is a well-established strategy in drug design. These groups can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. While specific applications of the 2,3-isomer are not extensively documented in publicly available literature, the broader class of bis(trifluoromethyl)benzene derivatives serves as crucial intermediates in pharmaceutical synthesis. For example, the related compound 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) is explicitly cited as a useful intermediate for pharmaceutical preparations. google.comgoogle.com

Derivatives of bis(trifluoromethyl)aniline are used to construct complex molecular scaffolds. For instance, 3,5-bis(trifluoromethyl)phenyl moieties are found in potent inhibitors of drug-resistant bacteria and are key components of advanced organocatalysts used in pharmaceutical synthesis. mdpi.comrsc.org Research into pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group has identified compounds with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive bacteria. mdpi.com This highlights the potential of the 2,3-bis(trifluoromethyl)phenyl scaffold, accessible from this compound, for the development of novel therapeutic agents.

Examples of Related Pharmaceutical Building Blocks:

PrecursorDerivative ClassTherapeutic Area (Example)Reference
3,5-Bis(trifluoromethyl)acetophenonePyrazole derivativesAntibacterials (MRSA) mdpi.com
3,5-Bis(trifluoromethyl)anilineThiourea (B124793) organocatalystsAsymmetric Synthesis rsc.orgnih.gov
3-(Trifluoromethyl)aniline2-Pyridone derivativesAnti-inflammatory (Alvelestat) jelsciences.com

Application in the Development of Agrochemicals and Specialty Chemicals

Similar to pharmaceuticals, the agrochemical industry leverages the unique properties of fluorinated compounds to develop more effective and stable pesticides, herbicides, and fungicides. The trifluoromethyl group is a common feature in modern agrochemicals. nih.gov Patents related to the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene confirm its value as an intermediate for agricultural chemicals. google.comgoogle.com

The conversion of this compound to its corresponding aniline provides a building block for various agrochemical classes. For example, trifluoromethylanilines are precursors to a range of herbicidal compounds. google.comgoogle.com The high chemical and thermal stability conferred by the CF₃ groups can lead to products with longer shelf lives and greater persistence in the field, which can be advantageous for crop protection.

Development of Advanced Materials with Enhanced Performance Characteristics

The unique electronic and physical properties imparted by multiple trifluoromethyl groups make this compound an attractive starting material for the synthesis of advanced polymers and functional materials.

Polymers containing trifluoromethyl groups often exhibit desirable properties such as high thermal stability, chemical inertness, low surface energy, and low dielectric constants. These characteristics are highly sought after for applications in aerospace, electronics, and protective coatings.

Monomers derived from bis(trifluoromethyl)benzene structures can be used to synthesize high-performance polymers. For example, polyimides and poly(arylene ether)s containing CF₃ groups are known for their excellent thermal stability and solubility in organic solvents, allowing them to be processed into thin films and coatings. acs.orgresearchgate.net A series of polymers of intrinsic microporosity (PIMs) containing trifluoromethyl and phenylsulfone groups were synthesized for use in membrane gas separation, demonstrating the utility of such fluorinated monomers in creating materials with specialized functions. canada.ca The 2,3-bis(trifluoromethyl)phenylene unit, derived from the title compound, could be incorporated into polymer backbones to create materials with tailored properties for demanding applications.

Beyond polymers, the 2,3-bis(trifluoromethyl)phenyl scaffold is a candidate for the development of other functional materials. The strong electron-withdrawing nature of the two CF₃ groups can be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or as components of hole-transporting materials. ossila.com The reduction of this compound to the corresponding aniline, followed by further derivatization, can yield complex molecules for various material science applications. google.comgoogle.commdpi.com

Role in Catalytic Systems and Reagent Development

The derivatives of bis(trifluoromethyl)nitrobenzene are not only building blocks for final products but also for the development of specialized reagents and catalysts.

The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged motif" in the design of organocatalysts, particularly in hydrogen-bond-donating thiourea catalysts. rsc.org N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea, is a highly effective catalyst for a wide range of organic transformations due to the enhanced acidity of its N-H protons, a direct result of the powerful electron-withdrawing CF₃ groups. The corresponding 2,3-bis(trifluoromethyl)phenyl derivative could potentially offer different steric and electronic properties, leading to new catalytic activities or selectivities.

Furthermore, nitrated and fluorinated aromatic compounds serve as precursors for specialized reagents. For instance, the synthesis of a hypervalent-iodine-based electrophilic trifluoromethylating reagent was developed from a nitrated aromatic scaffold, demonstrating a pathway from a simple nitro-compound to a complex reagent for introducing CF₃ groups into other molecules. beilstein-journals.org The catalytic reduction of the nitro group in nitrobenzotrifluorides is also an area of active research, with electrochemical methods providing a scalable route to valuable trifluoromethylanilines. acs.org

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies for 2,3-Bis(trifluoromethyl)nitrobenzene

The development of efficient, scalable, and environmentally benign synthetic routes to this compound remains a critical objective. Current synthetic strategies often involve multi-step processes or harsh reaction conditions, similar to those for other isomers like 2,5-bis(trifluoromethyl)nitrobenzene (B1333550), which can be produced by nitrating 1,4-bis(trifluoromethyl)benzene (B1346883). google.comgoogle.com Future research should focus on methodologies that offer improved regioselectivity and yield while adhering to the principles of green chemistry.

Key areas for exploration include:

Direct C-H Functionalization: Investigating late-stage C-H trifluoromethylation and nitration of aromatic precursors could provide more direct and atom-economical pathways, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters (temperature, pressure, mixing) for hazardous nitration reactions, potentially improving safety and yield while facilitating scalability.

Catalytic Approaches: The development of novel catalysts for the regioselective introduction of trifluoromethyl and nitro groups onto an aromatic scaffold is a paramount goal. This includes exploring transition-metal catalysis and organocatalysis to achieve transformations under milder conditions.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and sustainable alternatives to traditional synthetic methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

MethodologyPotential AdvantagesResearch Challenges
Catalytic Direct Functionalization High atom economy, reduced waste, milder conditions.Achieving high regioselectivity for the 2,3-substitution pattern, catalyst stability and cost.
Continuous Flow Synthesis Enhanced safety, precise process control, improved scalability, higher yields.High initial investment, optimization of flow parameters.
Novel Trifluoromethylating Reagents Improved efficiency and functional group tolerance.Reagent cost, stability, and environmental impact.
Chemo-enzymatic Routes High selectivity, environmentally benign conditions.Enzyme discovery and engineering, substrate scope limitations.

Deeper Mechanistic Understanding of Complex Transformations and Catalytic Cycles

A thorough mechanistic understanding of reactions involving this compound is essential for optimizing existing transformations and designing new ones. The strong electronic influence and steric hindrance of the adjacent CF3 groups can lead to unique reactivity that warrants detailed investigation. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways.

Prospective research topics include:

Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and computational studies on the displacement of the nitro group can reveal the extent of rate enhancement provided by the two ortho-CF3 groups and provide insights into the stability of Meisenheimer complex intermediates. acs.org

Reduction of the Nitro Group: Investigating the catalytic reduction of the nitro group to an amine is crucial for its use as a building block. acs.org Mechanistic studies could focus on understanding how the trifluoromethyl groups affect catalyst-substrate interactions, reaction rates, and the potential for intermediate species like nitroso and hydroxylamine (B1172632) derivatives. researchgate.net

C-F Bond Activation: Exploring the selective activation and functionalization of the C-F bonds within the trifluoromethyl groups could open up entirely new avenues for derivatization. nih.gov Understanding the mechanism, which may involve radical anion intermediates, is key to controlling this challenging transformation. nih.gov

Expansion of Derivatization Scope for High-Value Chemical Entities

This compound is a versatile platform for the synthesis of high-value molecules. Its primary derivative, 2,3-bis(trifluoromethyl)aniline (B3133034) (obtained via nitro reduction), can serve as a precursor to a wide array of complex chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials. The strategic placement of the trifluoromethyl groups is known to enhance pharmacokinetic and pharmacodynamic properties in bioactive compounds. mdpi.com

Future derivatization efforts could target the synthesis of:

Novel Pharmaceutical Scaffolds: Incorporating the 2,3-bis(trifluoromethyl)aniline moiety into heterocyclic systems (e.g., benzimidazoles, quinolines) or as a key fragment in targeted therapeutic agents.

Advanced Agrochemicals: Designing new herbicides, fungicides, or insecticides where the unique electronic and lipophilic character of the 2,3-bis(trifluoromethyl)phenyl group can enhance potency and bioavailability.

Specialized Ligands: Synthesizing novel bidentate or pincer ligands for organometallic chemistry and catalysis, where the electronic properties and steric profile can be tuned to influence the activity and selectivity of metal centers.

Functional Dyes and Probes: Creating novel chromophores and fluorophores where the trifluoromethyl groups modulate the photophysical properties for applications in sensing and imaging.

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools for accelerating research and development related to this compound. The use of quantum chemical methods like Density Functional Theory (DFT) can provide deep insights into molecular properties and reactivity, guiding experimental design and reducing trial-and-error. nih.govresearchgate.net

Future computational studies should focus on:

Predictive Reactivity Models: Developing quantitative structure-activity relationship (QSAR) and machine learning models to predict the reactivity of this compound in various transformations and the biological activity of its derivatives. figshare.comresearchgate.net

In Silico Design of Materials: Modeling the properties of polymers, MOFs, and other advanced materials derived from this compound to predict their thermal, electronic, and optical characteristics before synthesis. researchgate.net

Elucidation of Reaction Mechanisms: Simulating transition states and reaction energy profiles to complement experimental mechanistic studies, providing a detailed picture of how reactions proceed at the molecular level. researchgate.net

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic structure of the molecule and its complexes.

Synergistic Research at the Interface of Materials Science and Organic Synthesis to Leverage Unique Properties

The integration of the 2,3-bis(trifluoromethyl)phenyl motif into advanced materials is a promising frontier. The trifluoromethyl group is known to impart desirable properties such as enhanced thermal stability, chemical resistance, hydrophobicity, and specific electronic characteristics. nbinno.com A synergistic approach combining innovative organic synthesis with materials characterization is essential to unlock the full potential of this compound as a functional building block.

Future research at this interface could explore:

High-Performance Polymers: Synthesizing and characterizing novel polyamides, polyimides, or polyethers containing the 2,3-bis(trifluoromethyl)aniline unit to create materials with superior thermal stability, low dielectric constants, and enhanced processability for applications in electronics and aerospace.

Fluorinated Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers to construct MOFs with tailored pore environments. nih.gov The fluorine-rich cavities could be exploited for selective gas sorption, separation, or sensing of specific analytes. nih.gov

Organic Electronics: Designing and synthesizing novel organic semiconductors, emitters, or host materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where the trifluoromethyl groups can tune energy levels and improve device stability.

Liquid Crystals: Investigating the liquid crystalline properties of derivatives to create new materials for display technologies, leveraging the steric and polar effects of the trifluoromethyl groups to influence phase behavior.

Table 2 summarizes the potential impact of the unique substitution pattern on material properties.

Material ClassProperty Enhancement from 2,3-Bis(trifluoromethyl) GroupPotential Applications
High-Performance Polymers Increased thermal stability, chemical resistance, hydrophobicity, lower dielectric constant.Aerospace components, microelectronics, protective coatings.
Metal-Organic Frameworks (MOFs) Modified pore chemistry (fluorophilicity), enhanced framework stability.Gas separation and storage, chemical sensing.
Organic Electronics Tunable HOMO/LUMO energy levels, improved charge transport and device stability.OLEDs, OPVs, organic field-effect transistors (OFETs).
Liquid Crystals Altered phase transition temperatures, modified mesophase behavior.Advanced display technologies, optical sensors.

Q & A

Q. What are the established synthetic routes for 2,3-Bis(trifluoromethyl)nitrobenzene?

Methodological Answer: The primary synthesis involves nitration of 1,3-bis(trifluoromethyl)benzene. details a route yielding ~53% via direct nitration, likely using mixed acid (HNO₃/H₂SO₄) under controlled conditions. Key considerations:

  • Reaction Optimization: Temperature (0–5°C minimizes side reactions) and stoichiometry of nitrating agents.
  • Purification: Chromatography or recrystallization to achieve >97% purity (GC-verified) .

Q. How should researchers safely handle this compound in the lab?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation exposure; immediate first aid involves moving to fresh air .
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: Inert atmosphere (argon/nitrogen) and amber glass vials to avoid photodegradation.
    Reference: Safety protocols align with MSDS guidelines for nitroaromatics .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Compare fragmentation patterns with NIST databases (e.g., electron ionization spectra of analogous fluorinated nitrobenzenes) .
  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR for trifluoromethyl group analysis (δ ~ -60 ppm).
  • Infrared (IR): Identify nitro (∼1520 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches, referencing EPA-IR vapor phase data .

Q. How to conduct a systematic literature review on this compound?

Methodological Answer:

  • CAS Number (328-75-6): Use SciFinder or Reaxys for precise searches .
  • Keyword Strategies: Combine terms like "nitrobenzene derivatives" and "trifluoromethyl synthesis" in Google Scholar, filtering by patents and peer-reviewed journals .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Advanced Research Questions

Q. How can synthesis yields be improved beyond the reported 53%?

Methodological Answer:

  • Catalytic Nitration: Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Microwave-Assisted Synthesis: Reduced reaction time may minimize decomposition.
  • Byproduct Analysis: Use HPLC to identify impurities (e.g., di-nitrated derivatives) and adjust stoichiometry .

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • Reference Standards: Cross-validate with NIST’s electron ionization MS data for analogous compounds .
  • Purity Verification: Re-run GC/MS under identical conditions to confirm batch consistency .
  • Computational Modeling: Compare experimental IR peaks with DFT-calculated vibrational modes .

Q. What computational tools predict reactivity in trifluoromethyl-nitrobenzene systems?

Methodological Answer:

  • Reaxys/PISTACHIO Databases: Screen for similar reactions (e.g., nitro group reductions) and transition states .
  • DFT Simulations: Use Gaussian or ORCA to model electrophilic aromatic substitution pathways, focusing on trifluoromethyl’s electron-withdrawing effects .

Q. How to analyze byproducts in the nitration of 1,3-bis(trifluoromethyl)benzene?

Methodological Answer:

  • LC-MS/MS: Detect trace isomers (e.g., 3,4-bis(trifluoromethyl)nitrobenzene) via fragmentation patterns.
  • Isotopic Labeling: Use ¹⁵N-nitric acid to track nitro group incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.